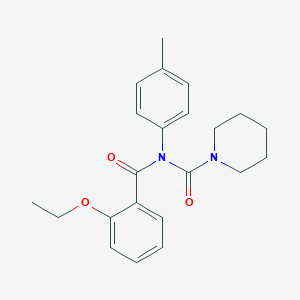
N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, also known by its CAS number 899992-55-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N2O3. The compound features a piperidine core substituted with an ethoxybenzoyl group and a methylphenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of receptor modulation and enzyme inhibition.
1. Receptor Interaction
The compound has been studied for its interaction with various receptors. Its structure suggests potential activity as a ligand for certain G-protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.
2. Enzyme Inhibition
Preliminary studies have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to downstream effects on cellular signaling and homeostasis.
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound may interact with target proteins through non-covalent bonding, modulating their activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological efficacy of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of similar piperidine derivatives. The results indicated that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects .
Case Study 2: Anti-inflammatory Effects
Research has also focused on the anti-inflammatory potential of piperidine derivatives. In vitro assays demonstrated that these compounds could reduce pro-inflammatory cytokine production, indicating a pathway through which this compound might exert therapeutic effects .
Data Summary Table
属性
IUPAC Name |
N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-20-10-6-5-9-19(20)21(25)24(18-13-11-17(2)12-14-18)22(26)23-15-7-4-8-16-23/h5-6,9-14H,3-4,7-8,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKVNRCHUSLNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)C)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













